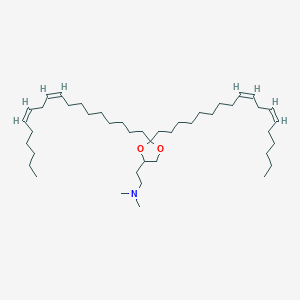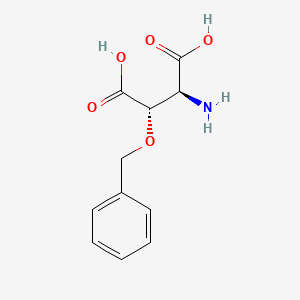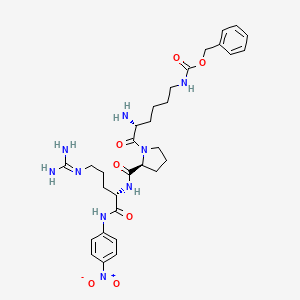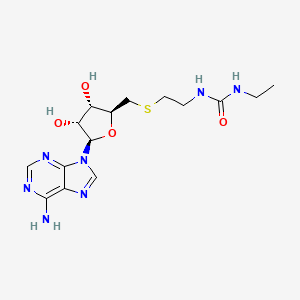
DS-437
Übersicht
Beschreibung
DS-437 is a complex organic compound characterized by its unique structure, which includes a purine base, a dihydroxyoxolane ring, and a urea moiety. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
DS-437 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Wirkmechanismus
Target of Action
DS-437 primarily targets Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7 . These proteins play a crucial role in various biological processes, including DNA damage regulation, cellular differentiation, and cancer metastasis .
Mode of Action
This compound acts as a S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5 . It inhibits the PRMT5-MEP50 complex with an IC50 of 5.9 μM and significantly inhibits PRMT7, with an IC50 of 6 μM . It also shows residual activity against DNMT3A and DNMT3B .
Biochemical Pathways
This compound affects the arginine methylation pathways associated with PRMT5 and PRMT7 . PRMT5 methylates a number of substrates, both nuclear and cytoplasmic. For instance, methylation of arginine 3 of histone 4 (H4R3) by PRMT5 generates a binding site for DNMT3A . PRMT7 plays a role in the methylation of H3R2 as well as Sm proteins .
Result of Action
This compound has been shown to have some beneficial effects on inhibiting tumor growth . It has been proposed as a chemical scaffold for the development of potent and cell-active chemical probes to investigate the PRMT5-PRMT7 arginine methylation pathways .
Biochemische Analyse
Biochemical Properties
DS-437 plays a crucial role in biochemical reactions by inhibiting the activity of PRMT5 and PRMT7. PRMT5 is known to methylate arginine residues on histone and non-histone proteins, which is essential for gene transcription, RNA processing, and signal transduction . PRMT7, on the other hand, is involved in the monomethylation of arginine residues. This compound inhibits these enzymes by competing with the cofactor S-adenosylmethionine (SAM) . This inhibition leads to a decrease in the methylation of target proteins, such as FOXP3, which is crucial for the function of regulatory T cells (Tregs) . By inhibiting PRMT5 and PRMT7, this compound affects various cellular processes, including gene expression and protein function.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, the inhibition of PRMT5 by this compound leads to reduced cell proliferation, migration, and survival . This compound also affects the function of Tregs by inhibiting the methylation of FOXP3, thereby reducing their ability to suppress effector T cell proliferation . Additionally, this compound influences cell signaling pathways and gene expression by altering the methylation status of histones and other proteins. This can lead to changes in cellular metabolism and the overall function of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of PRMT5 and PRMT7, where it competes with SAM. This competitive inhibition prevents the transfer of methyl groups to arginine residues on target proteins . As a result, the methylation of histones and other proteins is reduced, leading to changes in gene expression and protein function. This compound also inhibits the activity of DNMT3A and DNMT3B, although with lower potency . This broad spectrum of inhibition underscores the compound’s potential as a therapeutic agent in diseases where these enzymes play a critical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . In in vitro studies, this compound has been shown to inhibit the methylation of target proteins in a time-dependent manner, with prolonged exposure leading to more significant effects . In in vivo studies, the compound has demonstrated the ability to reduce tumor growth over time when administered in combination with other therapeutic agents . These findings highlight the importance of considering the temporal aspects of this compound’s activity in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of PRMT5 and PRMT7, leading to reduced tumor growth and improved immune responses . At higher doses, this compound may exhibit toxic or adverse effects, such as weight loss and organ toxicity . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PRMT5 and PRMT7. By inhibiting these enzymes, this compound affects the methylation of various proteins involved in gene expression, RNA processing, and signal transduction . The compound also influences the activity of DNMT3A and DNMT3B, which are involved in DNA methylation . These interactions can lead to changes in metabolic flux and the levels of key metabolites, further highlighting the compound’s impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Once inside the cell, this compound may accumulate in the nucleus, where it exerts its inhibitory effects on PRMT5 and PRMT7 . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PRMT5 and PRMT7 to inhibit their activity . This localization is facilitated by the presence of nuclear localization signals and other targeting signals that direct the compound to specific compartments within the cell. The activity and function of this compound are closely linked to its subcellular localization, as its inhibitory effects on PRMT5 and PRMT7 are most pronounced in the nuclear environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DS-437 typically involves multiple steps, starting with the preparation of the purine base and the dihydroxyoxolane ring. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with cyanamide.
Construction of the Dihydroxyoxolane Ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy alcohol, under acidic conditions.
Coupling of the Purine Base and the Dihydroxyoxolane Ring: This is achieved through nucleophilic substitution reactions, where the purine base is attached to the dihydroxyoxolane ring.
Introduction of the Urea Moiety: The final step involves the reaction of the intermediate compound with ethyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
DS-437 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the dihydroxyoxolane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-aminooxyethyl-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-methyl-sulfonium
- (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide
Uniqueness
DS-437 stands out due to its unique combination of a purine base, a dihydroxyoxolane ring, and a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACMCLIHCDTJHL-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DS-437 and what are its downstream effects?
A: this compound (1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea) acts as a dual inhibitor of protein arginine methyltransferases PRMT5 and PRMT7. These enzymes are responsible for the post-translational methylation of arginine residues on various protein substrates. [] this compound functions as a cofactor competitor, binding to the active site of PRMT5 and PRMT7 and preventing the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on target proteins. [] By inhibiting PRMT5 and PRMT7, this compound disrupts downstream cellular processes regulated by these enzymes, such as gene transcription, splicing, and the RAS to ERK signaling pathway. []
Q2: How does this compound specifically affect tumor immunity and the function of regulatory T cells (Tregs)?
A: Research has shown that this compound can inhibit the methylation of the transcription factor FOXP3, a key regulator of Treg development and function. [] This methylation event, specifically the di-methylation of FOXP3 at arginine residue 51, is crucial for the suppressive activity of Tregs. [] By inhibiting PRMT5, which is responsible for methylating FOXP3, this compound reduces Treg suppressive function. [] In the context of cancer, this inhibition of Treg function can enhance the anti-tumor effects of therapies like anti-HER2/neu monoclonal antibody treatment by unleashing the immune system to target tumor cells more effectively. []
Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?
A: Yes, preclinical studies using a mouse model of HER2-positive breast cancer (CT26Her2 tumors in Balb/c mice) have shown promising results. [] Combining this compound with anti-HER2/neu monoclonal antibody therapy significantly enhanced the anti-tumor effects compared to antibody treatment alone. [] This enhanced efficacy was attributed to this compound's ability to inhibit Treg function and promote tumor immunity. [] Additionally, in a pancreatic ductal adenocarcinoma (PDAC) model, this compound was shown to reverse gemcitabine resistance induced by UBR7 deficiency. [] Mechanistically, UBR7 depletion stabilized PRMT5, leading to enhanced glycolysis and gemcitabine resistance, which was effectively countered by this compound. []
Q4: Beyond its potential in cancer, are there other therapeutic areas where this compound might be investigated?
A: Given the role of PRMT7 in modulating neuronal excitability through interactions with the voltage-gated sodium channel NaV1.9, [] this compound could be investigated for potential therapeutic applications in pain management. Research has shown that this compound can inhibit the action potential frequency of dorsal root ganglion neurons in a mouse model of pain (Scn11a A796G/A796G mice). [] This suggests that further investigation of this compound as a potential analgesic, targeting PRMT7 activity in the context of neuronal excitability, could be warranted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


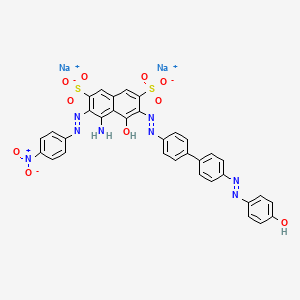
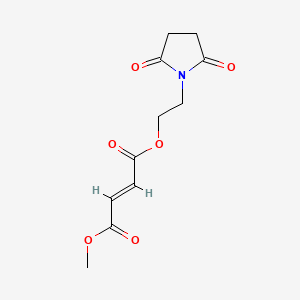
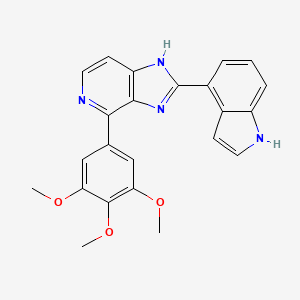

![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B607139.png)
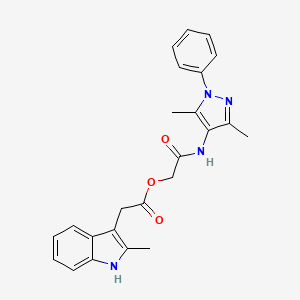
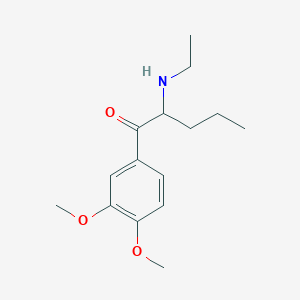
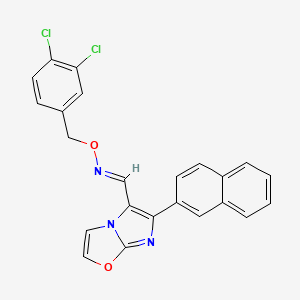
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
